9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)-
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Overview
Description
9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzyloxybenzyl group attached to the purine ring, along with a chlorine atom and two dimethylamine groups. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with a suitable benzylating agent to form the benzyloxybenzyl intermediate.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Purine Ring Formation: The chlorinated intermediate is reacted with a purine precursor under basic conditions to form the purine ring.
Dimethylation: Finally, the compound is subjected to dimethylation using dimethylamine or a similar reagent to introduce the dimethylamine groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrogen-substituted derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-(2-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine: Similar structure but lacks the benzyloxy group.
9-(3-Methoxybenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine: Similar structure but has a methoxy group instead of a benzyloxy group.
9-(3-(Benzyloxy)benzyl)-2-chloro-9H-purin-6-amine: Similar structure but lacks the dimethylamine groups.
Uniqueness
The presence of the benzyloxy group and the dimethylamine groups in 9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s biological activity, solubility, and overall pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
CAS No. |
115204-70-1 |
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Molecular Formula |
C21H20ClN5O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-9-[(3-phenylmethoxyphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C21H20ClN5O/c1-26(2)19-18-20(25-21(22)24-19)27(14-23-18)12-16-9-6-10-17(11-16)28-13-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
AVEAACUNZYBTGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)OCC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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